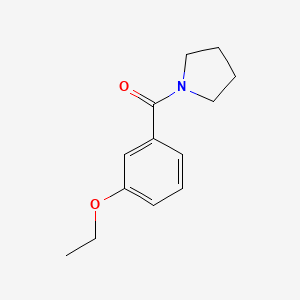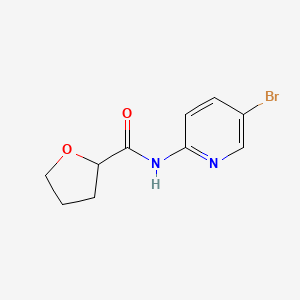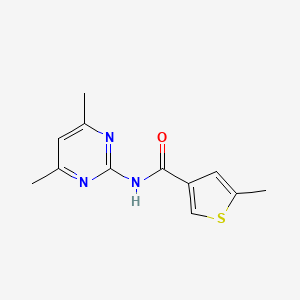
methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate
Descripción general
Descripción
Methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate, also known as MBTCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBTCA is a member of the benzothiazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has been investigated for its anti-cancer properties. Studies have shown that methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has been found to inhibit the growth of tumor cells in vitro and in vivo.
methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has also been studied for its potential use as an organic semiconductor material. It has been found to exhibit good charge mobility and stability, making it a promising candidate for use in electronic devices.
Mecanismo De Acción
The mechanism of action of methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have shown that methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis.
Biochemical and Physiological Effects
methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate in lab experiments is its relatively simple synthesis method. Additionally, methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has been found to be stable under various conditions, making it a useful compound for long-term experiments.
One limitation of using methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate. One area of interest is the development of methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate-based anti-cancer drugs. Additionally, further investigation into the mechanism of action of methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate is needed to fully understand its cellular pathways and potential therapeutic applications.
Another future direction is the use of methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate in organic electronics. Further research is needed to optimize the synthesis method and improve the charge mobility and stability of methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate-based materials.
Conclusion
In conclusion, methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate is a promising compound with potential applications in various fields of research. Its relatively simple synthesis method, stability, and diverse biological activities make it a useful compound for scientific investigations. Further research is needed to fully understand the mechanism of action of methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate and its potential therapeutic applications.
Propiedades
IUPAC Name |
methyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)11-8-10-6-4-2-3-5-7(6)14-8/h2-5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHKSGGEXFPRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4181486.png)

![3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4181500.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4181505.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide](/img/structure/B4181513.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181521.png)
![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181549.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181575.png)
![methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)